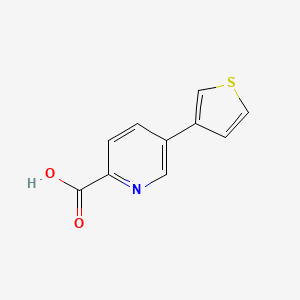
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(thiophen-2-yl)nicotinic acid (MTN) is a small molecule compound that has a wide range of applications in scientific research. It is widely used in biochemical and physiological experiments due to its unique properties. MTN is a derivative of nicotinic acid and has a thiophen-2-yl substituent at the 5-position, which gives it its distinct properties. MTN is a highly polar compound and is soluble in water, making it a useful agent in aqueous solutions.
作用機序
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% is thought to act as an agonist of nicotinic acid receptors, which are found in the central nervous system. It is believed that 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% binds to the receptor, causing a conformational change in the receptor, which leads to an increase in the activity of the receptor. This increase in activity leads to an increase in the release of neurotransmitters, which can then lead to the desired effect.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% has been shown to have a number of effects on biochemical and physiological processes in the body. It has been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. It has also been shown to reduce inflammation and pain, and to have an anti-oxidant effect. In addition, 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% has several advantages for use in lab experiments. It is a highly polar compound and is soluble in water, making it easy to use in aqueous solutions. It is also a small molecule, making it easy to handle and store. Furthermore, 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% is relatively inexpensive and widely available.
The main limitation of 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% for use in lab experiments is that it is not very stable in acidic or basic solutions. This means that it must be stored in a neutral solution in order to maintain its stability.
将来の方向性
The potential applications of 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% are vast and are still being explored. Some of the possible future directions for 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% include its use in drug delivery systems, as an anti-cancer agent, and as a tool for studying metabolic pathways. In addition, 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% could be used to study the effects of other drugs on the body, as well as the effects of environmental toxins. Finally, 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% could be used to study the effects of aging on the body and its ability to respond to drugs and other stimuli.
合成法
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% can be synthesized in a variety of ways, but the most common method is by the reaction of 2-methoxy-5-methylthiophen-2-yl acetate with sodium cyanide in an aqueous solution. This reaction results in the formation of 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95%, which is then isolated and purified. The purity of the 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% can be determined by HPLC or NMR spectroscopy.
科学的研究の応用
2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological experiments to study the effects of drugs on the body. It is also used in studies of enzyme kinetics, protein-ligand interactions, and cell signaling pathways. 2-Methoxy-5-(thiophen-2-yl)nicotinic acid, 95% is also used in drug screening and drug design studies.
特性
IUPAC Name |
2-methoxy-5-thiophen-2-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-8(11(13)14)5-7(6-12-10)9-3-2-4-16-9/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZKBJDMRGYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686902 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-05-8 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386177.png)



![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386205.png)







